molecular formula C10H14BFO3 B567711 2-Fluoro-5-isobutoxyphenylboronic acid CAS No. 1217500-65-6

2-Fluoro-5-isobutoxyphenylboronic acid

Cat. No. B567711
M. Wt: 212.027
InChI Key: OYEDQMGDFFCTRX-UHFFFAOYSA-N
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Description

2-Fluoro-5-isobutoxyphenylboronic acid is a chemical compound with the molecular formula C10H14BFO3 . It is a solid substance .


Molecular Structure Analysis

The molecular structure of 2-Fluoro-5-isobutoxyphenylboronic acid consists of a phenyl ring substituted with a fluorine atom, an isobutoxy group, and a boronic acid group . The InChI code for this compound is 1S/C10H14BFO3/c1-7(2)6-15-8-3-4-10(12)9(5-8)11(13)14/h3-5,7,13-14H,6H2,1-2H3 .


Physical And Chemical Properties Analysis

2-Fluoro-5-isobutoxyphenylboronic acid has a molecular weight of 212.03 g/mol . It has two hydrogen bond donors and four hydrogen bond acceptors . The compound has a rotatable bond count of 4 . The exact mass and monoisotopic mass of the compound are 212.1020026 g/mol .

Scientific Research Applications

Antifungal and Antimicrobial Activity

Boronic acids have shown promising antifungal and antimicrobial properties. For instance, formylphenylboronic acids, including fluoro-substituted derivatives, demonstrated significant activity against fungal strains such as Aspergillus, Fusarium, Penicillium, and Candida. The structure-activity relationship reveals the critical role of the fluorine substituent and tautomeric equilibrium in their antifungal efficacy (Borys et al., 2019). Additionally, some boronic acids exhibit antimicrobial activity against bacteria, including Escherichia coli and Bacillus cereus, highlighting their potential as antibacterial agents (Adamczyk-Woźniak et al., 2020).

Analytical Chemistry and Sensor Technology

Fluoro-substituted boronic acids have been explored for their fluorescence quenching properties, which are crucial for developing sensors, particularly for glucose detection. The quenching mechanism and the role of fluorine substituents significantly affect sensor performance, emphasizing the importance of understanding these compounds' photophysical properties (Geethanjali et al., 2015).

Oncological Research

Boronic acids and their derivatives, including benzoxaborole compounds, have been investigated for their anticancer potential. Studies have shown that some of these compounds induce apoptosis in cancer cell lines, such as A2780 ovarian cancer cells, through mechanisms involving cell cycle arrest and activation of caspase-3 (Psurski et al., 2018). These findings suggest that fluoro-substituted phenylboronic acids may offer a novel approach to cancer treatment through their biological activity and interaction with cellular processes.

Material Science

In the context of materials science, boronic acids are used in the synthesis of polymers and organic compounds with specific properties, including those relevant to electronics and drug delivery systems. The manipulation of boronic acids through Suzuki cross-coupling reactions, for example, allows for the precise construction of complex molecules, showcasing their versatility in creating materials with tailored functionalities (Ikram et al., 2015).

Safety And Hazards

2-Fluoro-5-isobutoxyphenylboronic acid is harmful by inhalation, in contact with skin, and if swallowed . It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

[2-fluoro-5-(2-methylpropoxy)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BFO3/c1-7(2)6-15-8-3-4-10(12)9(5-8)11(13)14/h3-5,7,13-14H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYEDQMGDFFCTRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)OCC(C)C)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50674917
Record name [2-Fluoro-5-(2-methylpropoxy)phenyl]boronic acid
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Molecular Weight

212.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-5-isobutoxyphenylboronic acid

CAS RN

1217500-65-6
Record name B-[2-Fluoro-5-(2-methylpropoxy)phenyl]boronic acid
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [2-Fluoro-5-(2-methylpropoxy)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50674917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Fluoro-5-isobutoxyphenylboronic acid
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